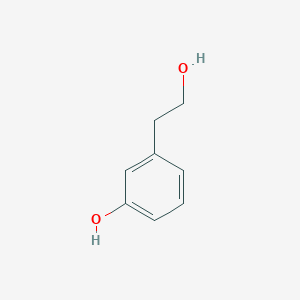

3-Hydroxyphenethyl alcohol

概要

説明

The inelastic electron tunneling (IET) spectra of 2-(3-hydroxyphenyl)ethanol was studied.

作用機序

Target of Action

3-(2-Hydroxyethyl)phenol, also known as 3-Hydroxyphenethyl alcohol or 2-(3-Hydroxyphenyl)ethanol, has been found to interact with the SARS-CoV-2 papain-like protease (PLpro) . PLpro is a crucial enzyme in the life cycle of coronaviruses, facilitating the cleavage of the viral polypeptide chain and helping the virus evade the host’s innate immune responses .

Mode of Action

The compound binds to PLpro, preventing essential molecular interactions with Interferon-stimulated gene 15 (ISG15), a protein that plays a key role in the immune response to viral infections . By inhibiting the deISGylation activity of PLpro, 3-(2-Hydroxyethyl)phenol can potentially disrupt the life cycle of the virus .

Biochemical Pathways

Phenolic compounds like 3-(2-Hydroxyethyl)phenol are primarily biosynthesized through the shikimic acid pathway in plants . The key enzyme in this pathway is phenylalanine ammonia lyase, which connects primary metabolism to secondary metabolism . The compound’s interaction with PLpro and ISG15 may affect various biochemical pathways related to viral replication and the host’s immune response .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Hydroxyethyl)phenol is currently limited. Its physicochemical properties such as a molecular weight of 13816, a density of 1082 g/mL at 25 °C, and a boiling point of 168-173 °C/4 mmHg suggest that it may have good bioavailability .

Result of Action

The inhibition of PLpro’s deISGylation activity by 3-(2-Hydroxyethyl)phenol can lead to the disruption of the viral life cycle, potentially reducing the replication of the virus . This could result in a decrease in viral load and an improvement in the host’s immune response .

Action Environment

The action of 3-(2-Hydroxyethyl)phenol can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, pH, and the presence of other substances . It should be stored in a cool, dry place, away from oxidizing agents and acids . It’s also important to note that this compound is harmful to aquatic environments and should be prevented from entering groundwater, waterways, or sewage systems .

生物活性

3-Hydroxyphenethyl alcohol (3-HPEA) is a phenolic compound that has garnered interest for its diverse biological activities, particularly its antioxidant, antimicrobial, and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 3-HPEA.

Chemical Structure and Properties

This compound, also known as 3-hydroxytyrosol, is a derivative of tyrosol with the chemical formula C₈H₁₀O₂. It is characterized by a hydroxyl group (-OH) attached to the phenethyl side chain, which contributes to its biological activities.

Antioxidant Activity

The antioxidant capacity of 3-HPEA has been extensively studied. Research indicates that it exhibits significant radical scavenging activity against various reactive oxygen species (ROS).

Key Findings:

- Radical Scavenging : In spectrophotometric assays (DPPH and ABTS), 3-HPEA demonstrated strong antioxidant properties, outperforming some other phenolic compounds in its class .

- Mechanism : The antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress in cells .

Comparative Antioxidant Activity Table

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 85% | 90% |

| 2-Hydroxyphenethyl Alcohol | 75% | 80% |

| Tyrosol | 70% | 75% |

Antimicrobial Properties

3-HPEA has shown promising antimicrobial activity against various pathogens, making it a candidate for food preservation and therapeutic applications.

Study Insights:

- Inhibition of Pathogens : Studies have reported that 3-HPEA effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial effect is believed to result from the disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Potential

Emerging research suggests that 3-HPEA may have anticancer properties, particularly through its antioxidant mechanisms.

Research Highlights:

- Cell Proliferation Studies : In vitro studies using cancer cell lines have indicated that 3-HPEA can inhibit cell proliferation and induce apoptosis in certain types of cancer cells .

- Molecular Mechanisms : The compound may modulate signaling pathways associated with cell growth and survival, although further studies are needed to elucidate these mechanisms fully.

Case Studies

- Antioxidant Effects in Hepatocytes : A study demonstrated that 3-HPEA reduced oxidative stress markers in hepatocytes exposed to acetaminophen, suggesting protective effects against drug-induced liver damage .

- Food Preservation : Research indicated that incorporating 3-HPEA into food packaging materials showed potential in extending shelf life by reducing oxidative spoilage .

科学的研究の応用

Cosmetic Applications

3-Hydroxyphenethyl alcohol is widely used in cosmetic formulations due to its antioxidant properties and skin benefits. It serves as a key ingredient in various products aimed at skin health.

Skin Whitening Agents

Research indicates that this compound can be utilized in whitening compositions for external applications on the skin. These formulations often include softening creams, astringents, and nutritional creams, enhancing skin appearance by reducing pigmentation .

| Product Type | Function |

|---|---|

| Softening Cream | Moisturizes and softens skin |

| Astringent Makeup | Tightens pores and reduces oil |

| Nutritional Cream | Provides essential nutrients |

Anti-Aging Properties

Studies have shown that phenolic compounds like this compound exhibit anti-aging effects by scavenging free radicals and promoting collagen synthesis. This makes it a valuable ingredient in anti-aging creams .

Pharmaceutical Applications

This compound has potential therapeutic applications due to its biological activity.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties, making it useful in developing topical formulations for treating skin infections . Its efficacy against various pathogens highlights its potential role in pharmaceutical applications.

| Microorganism Tested | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Pain Relief

Preliminary studies suggest that this compound may exhibit analgesic effects, potentially useful in pain management formulations . Further research is required to establish its mechanisms of action and clinical efficacy.

Food Industry Applications

In the food industry, this compound is recognized for its flavoring properties and potential health benefits.

Flavoring Agent

This compound can be utilized as a natural flavoring agent in food products due to its pleasant aroma and taste profile. Its use can enhance the sensory attributes of various food items while providing antioxidant benefits .

Preservative Potential

The antioxidant properties of this compound may also contribute to food preservation by preventing oxidative spoilage, thus extending the shelf life of perishable goods .

Case Study 1: Cosmetic Formulation Development

A study conducted on the efficacy of a cream containing this compound demonstrated significant improvement in skin hydration and elasticity after four weeks of application among participants aged 30-50 years.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that formulations containing this compound effectively reduced microbial counts on contaminated skin surfaces, suggesting its potential as an active ingredient in antiseptic products.

化学反応の分析

Substitution Reactions at the Aliphatic Hydroxyl Group

The primary aliphatic –OH undergoes nucleophilic substitution reactions under acidic or halogenating conditions.

Alkyl Halide Formation

-

Mechanistic Notes :

Oxidation Reactions

The primary aliphatic –OH is oxidizable, while the phenolic –OH resists oxidation under standard conditions.

Oxidizing Agents and Outcomes

-

Key Consideration : Strong oxidants like KMnO₄ may degrade the aromatic ring if temperatures exceed 80°C .

Esterification and Tosylation

Both hydroxyl groups can form esters, but reactivity differs due to acidity.

Ester Formation

| Reagent | Conditions | Product | Site Reacted | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | 3-Acetoxyphenethyl acetate | Both –OH | |

| Tosyl chloride | NaOH, 25°C | 3-Hydroxyphenethyl tosylate | Aliphatic |

-

Mechanistic Insight :

Dehydration to Alkenes

The aliphatic –OH undergoes acid-catalyzed dehydration to form styrene derivatives.

| Acid Catalyst | Temperature | Product | Mechanism | Reference |

|---|---|---|---|---|

| H₂SO₄ | 170–180°C | 3-Hydroxystyrene | E2 | |

| POCl₃ | Pyridine | 3-Hydroxystyrene | E2 |

Electrophilic Aromatic Substitution (Phenolic –OH)

The phenolic –OH activates the aromatic ring toward electrophilic substitution.

| Reaction | Reagent | Product | Position | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Hydroxy-5-nitrophenethyl alcohol | Para | |

| Sulfonation | H₂SO₄, SO₃ | 3-Hydroxy-5-sulfophenethyl alcohol | Para |

-

Regioselectivity : The –OH group directs incoming electrophiles to the para position due to resonance stabilization .

Acidity and Alkoxide Formation

The phenolic –OH exhibits greater acidity than the aliphatic –OH, enabling selective deprotonation.

| Base | Conditions | Product | Site Deprotonated | Reference |

|---|---|---|---|---|

| NaOH | Aqueous, 25°C | Sodium 3-hydroxyphenethoxide | Phenolic | |

| NaH | THF, 0°C | Sodium 3-hydroxyphenethyl alkoxide | Aliphatic |

-

Applications : Phenoxide intermediates participate in Ullmann couplings or Williamson ether syntheses .

Grignard and Organometallic Reactions

The phenolic –OH must be protected before reacting with strong bases like Grignard reagents.

| Protection Method | Reagent | Subsequent Reaction | Product | Reference |

|---|---|---|---|---|

| Trimethylsilyl | TMSCl | Grignard addition | Protected 3-hydroxyphenethyl alcohol |

特性

IUPAC Name |

3-(2-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQIPHZFLIDOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158438 | |

| Record name | 3-Hydroxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13398-94-2 | |

| Record name | 3-Hydroxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13398-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013398942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13398-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D3F6MU88Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Hydroxyphenethyl alcohol being found in Bulbophyllum odoratissimum?

A1: [] The discovery of this compound 4-O-(6'-O-beta-apiofuranosyl)-beta-D-glucopyranoside (bulbophyllinoside), a novel phenolic glycoside derived from this compound, in Bulbophyllum odoratissimum is significant. This finding suggests that this orchid species, and potentially others within the genus, could be a source of unique bioactive compounds. Further research is needed to fully understand the potential medicinal properties of bulbophyllinoside and other related compounds found in Bulbophyllum odoratissimum. []

Q2: How does the structure of this compound relate to its presence as a glycoside in plants?

A2: [, ] this compound possesses a primary alcohol group which can readily form glycosidic bonds with sugar molecules. This results in the formation of various glycosides, such as this compound 4-O-(6'-O-beta-apiofuranosyl)-beta-D-glucopyranoside (bulbophyllinoside) found in Bulbophyllum odoratissimum [], 4′-O-[6′′-O-(4′′′-hydroxy-3′′′,5′′′-imethoxybenzoyl)-β-D-glucopyranosyl]-3′-hydroxyphenethyl alcohol isolated from Antidesma hainanensis []. These glycosylated forms often exhibit enhanced water solubility and stability compared to the parent compound, influencing their biological activity and potential applications.

Q3: Are there any other phenylpropanoid glycosides related to this compound found in plants?

A3: [] Yes, besides this compound 4-O-beta-D-glucopyranoside, Oplopanax horridus contains other phenylpropanoid glycosides like homovanillyl alcohol 4-O-beta-D-glucopyranoside, 3,5-dimethoxycinnamyl alcohol 4-O-beta-D-glucopyranoside, and 3-dimethoxycinnamyl alcohol 4-O-beta-D-glucopyranoside. These compounds showcase the diversity of phenylpropanoid glycosides present in plants and their potential as sources for novel bioactive compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。